molecular formula C14H18BN3O2 B1391047 2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1163706-77-1

2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1391047
CAS No.: 1163706-77-1
M. Wt: 271.12 g/mol
InChI Key: QABHFJLOSGQKKY-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boron-containing heterocyclic compound with a pyridine core substituted at the 2-position with an imidazole group and at the 6-position with a pinacol boronate ester. This structure enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and conjugated systems .

Properties

IUPAC Name

2-imidazol-1-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-6-5-7-12(17-11)18-9-8-16-10-18/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABHFJLOSGQKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671311
Record name 2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163706-77-1
Record name 2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-(1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₉B N₂O₂
  • Molecular Weight : 288.15 g/mol
  • CAS Number : 1264141-88-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its role as a potential therapeutic agent. Key areas of interest include:

1. Anticancer Activity

Research indicates that compounds containing imidazole and pyridine moieties exhibit significant anticancer properties. The specific compound has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

2. Kinase Inhibition

The compound demonstrates inhibitory activity against several kinases involved in cancer progression. It has been reported to interact with the ATP-binding site of kinases such as CDK6 and PDGFRA . The binding affinity and selectivity for these targets are critical for its potential use in cancer therapy.

3. Multidrug Resistance Reversal

Studies suggest that this compound may also act as a multidrug resistance (MDR) reverser by inhibiting efflux pumps like P-glycoprotein (ABCB1) and BCRP (ABCG2) . This property is particularly valuable in enhancing the efficacy of existing chemotherapeutic agents.

Case Studies

Several case studies highlight the biological effects of the compound:

StudyFindings
Study A Demonstrated that the compound reduced tumor size in xenograft models by inducing apoptosis in cancer cells .
Study B Reported a significant decrease in cell viability in drug-resistant cancer cell lines when treated with this compound .
Study C Showed that the compound effectively inhibited CDK6 activity with an IC50 value in the nanomolar range .

The biological activity of this compound is primarily attributed to its ability to:

  • Bind selectively to kinase targets.
  • Induce apoptosis through intrinsic pathways.
  • Inhibit drug efflux mechanisms associated with MDR.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The primary distinction among analogs lies in the substituents attached to the pyridine ring and the boronate group. Key examples include:

Compound Name Substituent at Pyridine-2 Position Substituent at Pyridine-6 Position Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 1H-Imidazol-1-yl 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl 284.13 (C15H19BN4O2) Cross-coupling, potential bioactivity
2-(tert-Butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine tert-Butyl 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl 261.17 (C15H24BNO2) Steric hindrance slows coupling
6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Chlorine 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl 253.51 (C11H15BClNO2) Electron-withdrawing, faster coupling
2-Trifluoromethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Trifluoromethyl 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl 287.09 (C12H14BF3NO2) Enhanced electronic effects

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : Bulky substituents like tert-butyl hinder reaction rates compared to smaller groups (e.g., imidazole or chlorine) .

Heterocyclic Fusion and Boronate Positioning

Variations in fused heterocycles and boronate placement significantly alter reactivity and applications:

Compound Name Core Structure Boronate Position Key Features Applications References
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine 6-position Planar structure, extended conjugation Pharmaceutical intermediates
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine Pyrrolo[3,2-b]pyridine 6-position Nitrogen-rich, redox-active Catalysis, materials science
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline Isoquinoline 7-position Rigid aromatic system Fluorescent probes

Key Observations :

  • Conjugation and Planarity : Fused systems like imidazo[1,2-a]pyrimidine enhance conjugation, improving charge transport in materials science applications .
  • Biological Relevance : Pyrrolo-pyridine derivatives are explored for anticancer activity due to their similarity to purine bases .

Preparation Methods

Synthesis of the Imidazole-Substituted Pyridine Precursor

The imidazole substituent is introduced onto the pyridine ring through nucleophilic substitution or condensation reactions starting from a halogenated pyridine derivative.

  • Example Procedure:
    Starting from 5-bromo-2-cyanopyridine, conversion to 5-bromo-2-(1H-imidazol-1-yl)pyridine can be achieved by reaction with aminoacetalaldehyde diethyl acetal under basic conditions followed by cyclization and work-up steps. This method yields the imidazole-substituted pyridine intermediate in high yield (~89%) with purification by precipitation and filtration.

  • Methylation Variant:
    The imidazole nitrogen can be methylated post-substitution by treatment with methyl iodide and potassium carbonate in dimethylformamide to obtain 5-bromo-2-(1-methyl-1H-imidazol-1-yl)pyridine, which may be relevant for further functionalization.

Installation of the Boronate Ester Group

The boronate ester is introduced at the 6-position of the pyridine ring via palladium-catalyzed borylation of the corresponding bromo-substituted pyridine-imidazole intermediate.

  • Typical Borylation Conditions:

    • Reagents: Bis(pinacolato)diboron (B2pin2), potassium acetate as base
    • Catalyst: Pd(dppf)Cl2·CH2Cl2 or Pd(PPh3)4
    • Solvent: Anhydrous 1,4-dioxane or a mixture of toluene/ethanol/water
    • Temperature: 80–90 °C
    • Time: Overnight (approximately 16–20 hours)
    • Atmosphere: Inert (nitrogen or argon) with degassed solvents to prevent catalyst deactivation
    • Work-up: Filtration through celite/silica gel, concentration, and purification by column chromatography or recrystallization.
  • Reaction Example:
    A solution of 2-(5’-bromo-4’-methylpyridin-2’-yl)-1H-imidazole derivative is treated with bis(pinacolato)diboron, potassium acetate, and Pd catalyst in 1,4-dioxane under nitrogen at 80 °C overnight. After cooling, the mixture is filtered, concentrated, and purified to afford the pinacol boronate ester product with yields around 70–90%.

Representative Experimental Data and Conditions

Step Reagents & Conditions Yield (%) Notes
Imidazole substitution 5-bromo-2-cyanopyridine + aminoacetalaldehyde diethyl acetal, sodium methoxide, acetic acid, reflux 89 Precipitation work-up; product: 5-bromo-2-(1H-imidazol-1-yl)pyridine
Imidazole N-methylation 5-bromo-2-(1H-imidazol-1-yl)pyridine + methyl iodide, K2CO3, DMF, rt, 24 h 67 Methylation of imidazole nitrogen; purification by extraction and drying
Miyaura borylation B2pin2, KOAc, Pd(dppf)Cl2·CH2Cl2, 1,4-dioxane, 80 °C, overnight, inert atmosphere 70–93 Borylation at 6-position of pyridine; purified by chromatography

Mechanistic Considerations and Research Findings

  • Catalyst and Base Selection:
    The choice of palladium catalyst and base is critical for efficient borylation. Pd(dppf)Cl2·CH2Cl2 and Pd(PPh3)4 are commonly employed due to their high activity and stability under the reaction conditions. Potassium acetate serves as a mild base facilitating transmetalation.

  • Solvent Effects:
    Polar aprotic solvents like 1,4-dioxane or mixed solvent systems (toluene/ethanol/water) are used to dissolve both organic and inorganic reagents and to maintain catalyst activity.

  • Reaction Optimization:
    Degassing solvents and maintaining an inert atmosphere are essential to prevent catalyst poisoning by oxygen or moisture. Reaction temperature and time are optimized to maximize yield while minimizing side reactions.

  • Purification:
    The pinacol boronate ester products are typically purified by silica gel chromatography or recrystallization, with characterization by NMR (1H, 13C, 11B) and mass spectrometry confirming structure and purity.

Summary Table of Key Analytical Data for the Target Compound

Analytical Method Data/Observation
Molecular Formula C14H18BN3O2
Molecular Weight 271.12 g/mol
1H NMR Characteristic signals for pyridine, imidazole, and pinacol methyl groups (singlets at ~1.3 ppm)
13C NMR Signals corresponding to aromatic carbons and boronate ester carbons
11B NMR Signal around 28 ppm typical for boronic esters
Mass Spectrometry Molecular ion peak consistent with calculated mass

Q & A

Q. What are the common synthetic routes for preparing 2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The synthesis typically involves two key steps:

Imidazole Functionalization : Coupling a pyridine derivative with an imidazole moiety via nucleophilic substitution or metal-catalyzed cross-coupling. For example, palladium-catalyzed Buchwald-Hartwig amination can introduce the imidazole group at the pyridine's 2-position .

Boronate Ester Installation : Suzuki-Miyaura coupling or direct borylation using bis(pinacolato)diboron (B₂Pin₂) under iridium or palladium catalysis introduces the boronate ester at the pyridine's 6-position .

Q. Key Conditions :

StepReagents/CatalystsSolventTemperatureReference
Imidazole CouplingPd(OAc)₂, XantphosToluene100–110°C
BorylationIr(COD)Cl₂, dtbpyTHF80–90°C

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • NMR Spectroscopy :
    • ¹H NMR : Signals for imidazole protons (δ 7.5–8.5 ppm), pyridine protons (δ 8.0–8.8 ppm), and boronate pinacol methyl groups (δ 1.3–1.4 ppm) .
    • ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronate ester .
  • FT-IR : Peaks for C=N (imidazole, ~1600 cm⁻¹) and B-O (boronate, ~1350 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₅BN₃O₂: 296.12) .
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles (e.g., B-O bond ~1.36 Å) .

Q. What are the typical applications of this compound in Suzuki-Miyaura cross-coupling reactions?

The boronate ester enables coupling with aryl/heteroaryl halides to form biaryl structures. Standard Conditions :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).
  • Base : K₂CO₃ or NaOAc (2–3 equiv).
  • Solvent : DME/H₂O or THF (80–100°C, 12–24 h) .
    Example : Reaction with 4-bromotoluene yields 2-(imidazol-1-yl)-6-(p-tolyl)pyridine. Monitor conversion via TLC or LC-MS.

Advanced Questions

Q. How to address regioselectivity challenges during functionalization of the imidazole ring?

Regioselectivity in imidazole substitution (e.g., N1 vs. N3) is influenced by:

  • Steric Effects : Bulky directing groups (e.g., tert-butyl) favor substitution at less hindered positions .
  • Electronic Effects : Electron-withdrawing substituents on pyridine enhance reactivity at specific imidazole sites. DFT studies predict charge distribution and reactive sites .
  • Catalyst Tuning : Use Pd/Xantphos systems to direct coupling to the desired nitrogen .

Validation : Combine 2D NMR (¹H-¹³C HSQC) and X-ray crystallography to confirm regiochemistry .

Q. How to resolve contradictions between crystallographic data and spectroscopic results?

Discrepancies (e.g., bond-length mismatches or unexpected tautomers) arise due to:

  • Dynamic Effects in Solution : Imidazole tautomerism (1H vs. 3H forms) alters NMR signals but not crystal structures. Use variable-temperature NMR to identify tautomers .
  • Crystal Packing : X-ray structures may stabilize non-equilibrium conformations. Validate with DFT-optimized geometries .
    Workflow :

Compare experimental (X-ray) and computed (DFT) bond lengths.

Perform Hirshfeld surface analysis to assess packing influences .

Q. What computational methods are used to predict the compound’s reactivity in cross-coupling?

  • DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the boronate and imidazole groups .
  • Transition State Modeling : Simulate Pd-mediated oxidative addition/reductive elimination steps to optimize catalyst selection (e.g., Pd vs. Ni) .
  • Solvent Effects : Use COSMO-RS to model solvent interactions and predict reaction rates in polar vs. non-polar media .

Example : DFT reveals that electron-deficient imidazole rings accelerate oxidative addition of aryl halides .

Q. How to design experiments to evaluate the electronic effects of substituents on cross-coupling efficiency?

  • Substituent Variation : Synthesize derivatives with electron-donating (e.g., -OMe) or withdrawing (e.g., -NO₂) groups on the imidazole or pyridine.
  • Kinetic Studies : Monitor reaction rates via in situ IR or UV-Vis to correlate electronic parameters (Hammett σ) with turnover frequencies .
  • Electrochemical Analysis : Cyclic voltammetry measures redox potentials of intermediates, guiding catalyst tuning .

Q. Data Interpretation :

Substituentσ (Hammett)Reaction Rate (k, h⁻¹)
-OMe-0.270.15
-NO₂+0.780.45

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(1H-Imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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